molecular formula C6H12O6 B12670566 beta-D-glucofuranose CAS No. 30412-16-9

beta-D-glucofuranose

Cat. No.: B12670566
CAS No.: 30412-16-9
M. Wt: 180.16 g/mol
InChI Key: AVVWPBAENSWJCB-QZABAPFNSA-N
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Description

Beta-D-glucofuranose: is a five-membered ring form of glucose, a simple sugar and an essential carbohydrate in biology. It is one of the cyclic forms of glucose, which can exist in equilibrium with its open-chain form and other cyclic forms. The furanose form is less common than the six-membered pyranose form but plays a significant role in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-glucofuranose can be synthesized through the acid-catalyzed cyclization of D-glucose. The process involves the formation of a hemiacetal linkage between the aldehyde group at carbon 1 and the hydroxyl group at carbon 4 or 5, resulting in the formation of a five-membered ring structure .

Industrial Production Methods: Industrial production of this compound typically involves the enzymatic conversion of starch or cellulose into glucose, followed by the cyclization process. Enzymes such as glucose isomerase can be used to facilitate the conversion of glucose into its furanose form .

Chemical Reactions Analysis

Types of Reactions: Beta-D-glucofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in glycosylation reactions, forming glycosidic bonds with other molecules .

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Gluconic acid

    Reduction: Sorbitol

    Substitution: Acetylated derivatives

Scientific Research Applications

Beta-D-glucofuranose has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of beta-D-glucofuranose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various glycosidases and glycosyltransferases, facilitating the formation and breakdown of glycosidic bonds. The molecular targets include enzymes involved in carbohydrate metabolism, such as hexokinase and glucose-6-phosphate isomerase .

Comparison with Similar Compounds

Uniqueness: Beta-D-glucofuranose is unique due to its five-membered ring structure, which imparts different chemical and physical properties compared to its pyranose counterparts. This structural difference influences its reactivity and interaction with biological molecules, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

30412-16-9

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2R,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5-,6-/m1/s1

InChI Key

AVVWPBAENSWJCB-QZABAPFNSA-N

Isomeric SMILES

C([C@H]([C@@H]1[C@@H]([C@H]([C@@H](O1)O)O)O)O)O

Canonical SMILES

C(C(C1C(C(C(O1)O)O)O)O)O

Origin of Product

United States

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